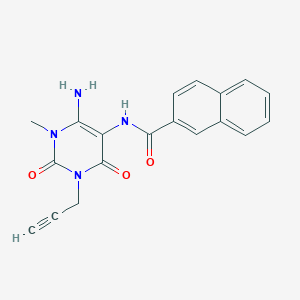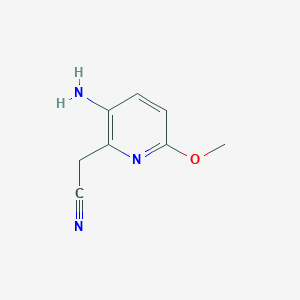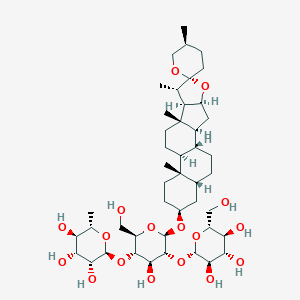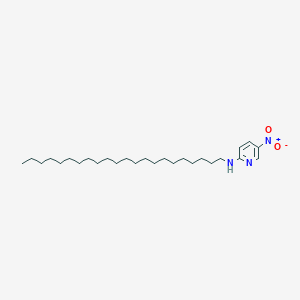
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil, also known as MNCPAU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of uracil derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil is not fully understood, but studies have shown that it acts by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and proliferation, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth and proliferation. Additionally, 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has several advantages and limitations for lab experiments. One of the main advantages is its potent anticancer properties, which make it a potential candidate for the development of new cancer therapies. Additionally, 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been extensively studied and optimized for synthesis, making it readily available for lab experiments. However, one of the limitations of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil is its potential toxicity, which needs to be carefully evaluated before its use in lab experiments.
Orientations Futures
There are several future directions for the study of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil. One of the main directions is the development of new cancer therapies based on 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil. Additionally, further studies are needed to fully understand the mechanism of action of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil and its potential applications in other fields such as inflammation and autoimmune diseases. Furthermore, the potential toxicity of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil needs to be carefully evaluated to ensure its safe use in lab experiments and potential clinical applications.
Méthodes De Synthèse
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil can be synthesized using a multistep process that involves the reaction of 2-naphthyl isocyanate with 1-methyl-3-(2-propynyl) uracil in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form the final compound, 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil. This synthesis method has been extensively studied and optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil is in the field of cancer research. Studies have shown that 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has potent anticancer properties and can inhibit the growth and proliferation of cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
197075-93-7 |
|---|---|
Nom du produit |
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil |
Formule moléculaire |
C19H16N4O3 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H16N4O3/c1-3-10-23-18(25)15(16(20)22(2)19(23)26)21-17(24)14-9-8-12-6-4-5-7-13(12)11-14/h1,4-9,11H,10,20H2,2H3,(H,21,24) |
Clé InChI |
HSNUFGFXYCAQHQ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)CC#C)NC(=O)C2=CC3=CC=CC=C3C=C2)N |
SMILES canonique |
CN1C(=C(C(=O)N(C1=O)CC#C)NC(=O)C2=CC3=CC=CC=C3C=C2)N |
Synonymes |
2-Naphthalenecarboxamide, N-[6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-3-(2-propynyl)-5-pyrimidinyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)







![Trisiloxane, 3,3/'-(1,2-ethanediyl)bis[3-[(diMethylsilyl)oxy]-1,1,5,5-tetraMethyl-](/img/structure/B168674.png)
